molecular formula C22H27N3O4S2 B2689718 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683260-22-2

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2689718
CAS RN: 683260-22-2
M. Wt: 461.6
InChI Key: ZSMIUNMOWFLPTR-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H27N3O4S2 and its molecular weight is 461.6. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Compounds derived from 2-amino benzo[d]thiazolyl have been synthesized and shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds are non-cytotoxic at concentrations displaying antibacterial effects, indicating potential for therapeutic applications in fighting bacterial infections (Palkar et al., 2017).

Antimalarial and Antiviral Properties

Studies on sulphonamides, which include benzo[d]thiazol-2-ylthio derivatives, have revealed their efficacy in in vitro antimalarial activity. Additionally, these compounds have been investigated for their potential role in combating COVID-19, showcasing their versatility in addressing different viral threats (Fahim & Ismael, 2021).

Anti-inflammatory Applications

The synthesis of tetrahydrothienopyrimidine derivatives, including those related to the benzo[d]thiazol-2-yl group, suggests potential for anti-inflammatory applications. Preliminary in silico studies have identified promising compounds for further investigation in this domain (Chiriapkin et al., 2021).

Photovoltaic and Material Science

In material science, compounds related to benzo[d]thiazol-2-yl have been used to improve the photovoltaic performance of solar cells. Modifications in polymer morphology have been achieved using derivatives of benzo[d]thiazol-2-yl, leading to significant enhancements in device efficiency (Chu et al., 2011).

Anticancer Properties

Derivatives of benzamide, including those incorporating benzo[d]thiazol-2-yl groups, have shown promising results in anticancer studies. Specific compounds have demonstrated high proapoptotic activity against melanoma cell lines, suggesting potential for development into anticancer therapies (Yılmaz et al., 2015).

Chemical Synthesis and Reactions

In the field of chemical synthesis, benzo[d]thiazol-2-yl compounds have been involved in various reactions, including transformations into other heterocyclic compounds. These reactions have implications for the development of new synthetic methods and the creation of novel chemical entities (Acheson & Wallis, 1982).

Antiarrhythmic Activity

Substituted benzamides and sulfonamides, including those with a methylsulfonyl amino group similar to the compound , have shown Class III antiarrhythmic activity. This indicates potential applications in the treatment of cardiac arrhythmias (Ellingboe et al., 1992).

Polymer Science

In polymer science, derivatives of benzamide, including those with benzo[d]thiazol-2-yl groups, have been utilized in the synthesis of thermally stable polyimides with potential applications in various industrial sectors (Rafiee & Golriz, 2014).

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c1-14-5-4-10-25(13-14)31(28,29)16-8-6-15(7-9-16)20(27)24-21-23-17-11-22(2,3)12-18(26)19(17)30-21/h6-9,14H,4-5,10-13H2,1-3H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMIUNMOWFLPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C(=O)CC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide

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